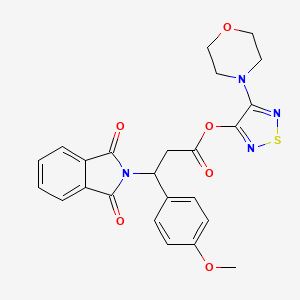![molecular formula C16H16N4O3S B4329721 8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4329721.png)
8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Übersicht
Beschreibung
8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one, commonly known as MNQ, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. MNQ belongs to the family of quinazoline derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of MNQ is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. MNQ has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. MNQ has also been found to inhibit the activity of various enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
MNQ has been shown to have a wide range of biochemical and physiological effects, including modulation of gene expression, inhibition of protein synthesis, and alteration of cellular signaling pathways. MNQ has been found to interact with various cellular targets, including DNA, RNA, and proteins, leading to changes in cellular function and behavior. Moreover, MNQ has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
MNQ has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. MNQ can be easily synthesized in large quantities, making it an attractive target for further research. However, MNQ also has some limitations, including its high cost and limited availability. Moreover, the exact mechanism of action of MNQ is not fully understood, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on MNQ, including:
1. Further optimization of the synthesis process to improve yields and purity.
2. Investigation of the mechanism of action of MNQ to identify its cellular targets and signaling pathways.
3. Evaluation of the efficacy of MNQ in animal models of cancer, inflammation, and infection.
4. Development of novel formulations of MNQ for improved delivery and bioavailability.
5. Screening of MNQ analogs for improved potency and selectivity.
6. Investigation of the potential of MNQ as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and infection.
In conclusion, MNQ is a promising compound with diverse biological activities and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy in animal models and clinical trials. MNQ has the potential to become a valuable tool in the fight against cancer, inflammation, and infection, and its continued study is warranted.
Wissenschaftliche Forschungsanwendungen
MNQ has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. MNQ has also been found to have antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses. Moreover, MNQ has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
8-(4-methylpiperidin-1-yl)-7-nitro-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-2-4-18(5-3-10)13-9-12-11(8-14(13)20(22)23)15(21)17-16-19(12)6-7-24-16/h6-10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKJXEOVSHFBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N4C=CSC4=NC3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyano-1-(3-methoxybenzoyl)-7-methyl-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329639.png)
![3-cyano-1-(3-methoxybenzoyl)-2-(4-methoxyphenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329641.png)
![3-cyano-1-(4-fluorobenzoyl)-2-pyridin-3-yl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329653.png)
![1-(4-chlorobenzoyl)-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329661.png)
![1-(4-chlorobenzoyl)-2-(4-chlorophenyl)-3-cyano-7-fluoro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329668.png)
![1-benzoyl-3-cyano-2-(3,4-dimethoxyphenyl)-7-fluoro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329669.png)
![1-benzoyl-3-cyano-7-fluoro-2-pyridin-3-yl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329676.png)


![7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4329689.png)
![7-[(4-methylpiperidin-1-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4329695.png)
![N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B4329699.png)
![7-(2,3-dihydro-1H-indol-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4329704.png)
![2-amino-4-(3-nitrophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4329735.png)